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  • Product: 4-Bromo-3-methylbenzyl fluoride
  • CAS: 2244085-01-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-3-methylbenzyl fluoride: A Versatile Building Block for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-3-methylbenzyl fluoride, bearing the CAS number 2244085-01-4, is a halogenated aromatic compound with significant potential as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylbenzyl fluoride, bearing the CAS number 2244085-01-4, is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its molecular architecture, featuring a reactive benzylic fluoride and a synthetically tractable aryl bromide, offers orthogonal sites for diverse chemical modifications. This guide provides a comprehensive overview of its structural and physicochemical properties, outlines plausible synthetic strategies, and explores its anticipated reactivity and potential applications, particularly in the realm of drug discovery. While specific experimental data for this compound is limited in the public domain, this document leverages established principles of organofluorine and aromatic chemistry to provide a robust framework for its utilization in research and development.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, with a significant percentage of new pharmaceuticals containing at least one fluorine atom.[1][2] The unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2] 4-Bromo-3-methylbenzyl fluoride emerges as a promising scaffold, combining the benefits of a benzylic fluoride with the synthetic versatility of an aryl bromide, making it a valuable intermediate for the synthesis of complex molecular entities.

Physicochemical and Structural Properties

PropertyValue (Predicted/Calculated)Source/Basis
CAS Number 2244085-01-4Chemical Abstract Service
IUPAC Name 1-bromo-4-(fluoromethyl)-2-methylbenzeneStandardized nomenclature
Molecular Formula C₈H₈BrFBased on structure
Molecular Weight 203.05 g/mol Calculated from atomic weights
Appearance Likely a colorless to pale yellow liquid or low-melting solidGeneral observation for similar small organic molecules
Boiling Point ~180-200 °C at 760 mmHgExtrapolated from isomers and similar substituted toluenes[3]
Melting Point Not availableWould require experimental determination
Density ~1.5 g/cm³Estimated based on related brominated and fluorinated aromatics[3][4]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in waterGeneral principle for non-polar organic compounds

Structural Diagram:

Caption: Molecular structure of 4-Bromo-3-methylbenzyl fluoride.

Synthesis of 4-Bromo-3-methylbenzyl fluoride

The synthesis of 4-Bromo-3-methylbenzyl fluoride can be approached through several established methodologies for the introduction of a benzylic fluorine atom. The most plausible routes would involve the fluorination of a suitable precursor, such as the corresponding benzyl alcohol or benzyl bromide.

Deoxyfluorination of 4-Bromo-3-methylbenzyl alcohol

A common and effective method for the synthesis of benzyl fluorides is the deoxyfluorination of the corresponding benzyl alcohol using reagents such as diethylaminosulfur trifluoride (DAST).

Workflow Diagram:

G Start 4-Bromo-3-methylbenzyl alcohol Reaction Reaction at low temperature (e.g., -78 °C to 0 °C) Start->Reaction Reagent DAST Dichloromethane (DCM) Reagent->Reaction Workup Aqueous Quench Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Bromo-3-methylbenzyl fluoride Purification->Product

Caption: Synthetic workflow for the deoxyfluorination of 4-Bromo-3-methylbenzyl alcohol.

Experimental Protocol (Exemplary):

  • Dissolution: Dissolve 4-Bromo-3-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Bromo-3-methylbenzyl fluoride.

Nucleophilic Fluorination of 4-Bromo-3-methylbenzyl bromide

An alternative route involves the nucleophilic substitution of the corresponding benzyl bromide with a fluoride source.

Experimental Protocol (Exemplary):

  • Reactant Mixture: To a solution of 4-Bromo-3-methylbenzyl bromide (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF), add a fluoride source such as spray-dried potassium fluoride (2.0-3.0 eq) and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, 0.1 eq).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the final product.

Reactivity and Synthetic Utility

4-Bromo-3-methylbenzyl fluoride possesses two key functional handles for subsequent chemical transformations: the aryl bromide and the benzylic fluoride.

Reactions at the Aryl Bromide Position

The carbon-bromine bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

4.1.1. Suzuki-Miyaura Coupling

This powerful reaction enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound.[5]

Reaction Scheme Diagram:

G Reactant 4-Bromo-3-methylbenzyl fluoride Product 4-Aryl-3-methylbenzyl fluoride Reactant->Product Suzuki-Miyaura Coupling BoronicAcid R-B(OH)2 BoronicAcid->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: Suzuki-Miyaura coupling of 4-Bromo-3-methylbenzyl fluoride.

Experimental Protocol (Exemplary):

  • Reactant Mixture: In a reaction vessel, combine 4-Bromo-3-methylbenzyl fluoride (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) and degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Other cross-coupling reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Stille coupling are also expected to be viable at the aryl bromide position.

Reactions at the Benzylic Fluoride Position

The benzylic fluoride is generally more stable than its benzylic chloride or bromide counterparts but can still undergo nucleophilic substitution under specific conditions, often requiring a strong nucleophile and/or Lewis acidic activation.[6]

Experimental Considerations:

  • Nucleophilic Substitution: Displacement of the fluoride can be challenging due to the strength of the C-F bond. However, with strong nucleophiles and in polar aprotic solvents, substitution to form ethers, amines, or nitriles may be possible.

  • Lewis Acid Activation: The use of Lewis acids can facilitate the cleavage of the C-F bond, promoting substitution reactions.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 4-Bromo-3-methylbenzyl fluoride make it a highly attractive building block for the synthesis of novel pharmaceutical candidates.

  • Metabolic Blocking: The benzylic position is often susceptible to metabolic oxidation by cytochrome P450 enzymes. The introduction of a fluorine atom at this position can block this metabolic pathway, thereby increasing the in vivo half-life of a drug candidate.[1]

  • Scaffold for Library Synthesis: The orthogonal reactivity of the aryl bromide and benzylic fluoride allows for a two-directional diversification strategy. A library of compounds can be generated by first performing a cross-coupling reaction at the bromide position, followed by nucleophilic substitution at the benzylic fluoride, or vice versa.

  • Conformational Control: The fluorine atom can influence the conformational preferences of the molecule through steric and electronic effects, which can be crucial for optimizing binding to a biological target.

Analytical Characterization

While specific spectra for 4-Bromo-3-methylbenzyl fluoride are not available, the expected spectroscopic data can be predicted.

  • ¹H NMR: The proton NMR spectrum would be expected to show a doublet for the benzylic protons (CH₂F) due to coupling with the fluorine atom (²JHF ≈ 48 Hz). The aromatic protons would appear as multiplets, and a singlet for the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum would show a doublet for the benzylic carbon due to coupling with the fluorine atom (¹JCF ≈ 160-220 Hz). The aromatic carbons would also exhibit C-F couplings of varying magnitudes.

  • ¹⁹F NMR: The fluorine NMR spectrum would be expected to show a triplet due to coupling with the two benzylic protons (²JFH ≈ 48 Hz).[7][8]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks in approximately a 1:1 ratio).

Safety and Handling

As with all halogenated organic compounds, 4-Bromo-3-methylbenzyl fluoride should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Hazards: Based on data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-3-methylbenzyl fluoride is a promising, albeit currently under-characterized, building block for organic synthesis. Its dual reactivity, stemming from the benzylic fluoride and the aryl bromide, provides a powerful platform for the construction of complex and diverse molecular architectures. The principles of organofluorine chemistry suggest its utility in medicinal chemistry for enhancing the metabolic stability and modulating the physicochemical properties of drug candidates. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a valuable resource for researchers looking to incorporate this versatile scaffold into their synthetic programs. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this compound and unlock its full potential in chemical innovation.

References

  • ChemBK. (2024, April 9). 1-Bromo-4-fluoro-2-methylbenzene. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • Rutherford, K. G., & Redmond, W. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Retrieved from [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 15). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. Retrieved from [https://www.benchchem.com/application-notes/2026/Application-Notes-and-Protocols-for-Suzuki-Coupling-Reactions-Using-1-(Bromomethyl)-2-(trifluoromethyl)benzene]
  • PubChem. (n.d.). 1-(Bromomethyl)-4-fluoro-2-methylbenzene. Retrieved from [Link]

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  • University of Edinburgh Research Explorer. (2025, February 13). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-[2-(4-fluorophenyl)ethynyl]benzene - Optional[13C NMR]. Retrieved from [Link]

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  • BenchChem. (2025). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery. Retrieved from [https://www.benchchem.com/application-notes/2026/A-Technical-Guide-to-1-Bromo-2-(bromomethyl)
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  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Retrieved from [https://www.benchchem.com/application-notes/2026/Application-Notes-and-Protocols-for-Nucleophilic-Substitution-Reactions-of-1-Bromo-2-(bromomethyl)-4-chlorobenzene]
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  • Google Patents. (n.d.). Process for the preparation of p-bromofluorobenzene.
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  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

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Exploratory

A Technical Guide to 1-bromo-4-(fluoromethyl)-2-methylbenzene: Synthesis, Properties, and Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These eleme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements impart unique physicochemical properties that can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1] This guide provides an in-depth technical overview of 1-bromo-4-(fluoromethyl)-2-methylbenzene , a functionalized aromatic building block with significant potential for the synthesis of novel pharmaceutical agents.

This document will detail the chemical identity, physicochemical properties, and plausible synthetic routes for 1-bromo-4-(fluoromethyl)-2-methylbenzene. Furthermore, it will explore its potential applications in drug discovery, drawing parallels with structurally related compounds that have found utility in the development of innovative therapeutics.

Chemical Identity and Physicochemical Properties

1-bromo-4-(fluoromethyl)-2-methylbenzene is a substituted toluene derivative featuring a bromine atom, a fluoromethyl group, and a methyl group on the benzene ring. The presence of both a reactive benzylic fluoride and an aryl bromide offers orthogonal synthetic handles for diverse chemical transformations.

Table 1: Chemical Identifiers and Properties of 1-bromo-4-(fluoromethyl)-2-methylbenzene

PropertyValueSource
IUPAC Name 1-bromo-4-(fluoromethyl)-2-methylbenzene[2]
Synonym 4-Bromo-3-methylbenzyl fluoride[2]
CAS Number 2244085-01-4[2]
Molecular Formula C₈H₈BrF[2]
Molecular Weight 203.05 g/mol [2]
Canonical SMILES CC1=C(C=C(C=C1)CF)Br[2]
InChI Key YWFIVFBJQCRHFL-UHFFFAOYSA-N[2]
Predicted LogP 3.38[2]
Fraction sp³ C 0.25[2]

Diagram 1: Molecular Structure of 1-bromo-4-(fluoromethyl)-2-methylbenzene

Caption: Molecular structure of 1-bromo-4-(fluoromethyl)-2-methylbenzene.

Synthesis of 1-bromo-4-(fluoromethyl)-2-methylbenzene

The synthesis of 1-bromo-4-(fluoromethyl)-2-methylbenzene can be approached through several strategic pathways. The choice of route is often dictated by the availability of starting materials, desired purity, and scalability. Two plausible synthetic strategies are outlined below, followed by a detailed experimental protocol for the more favorable route.

Synthetic Strategy Evaluation

Pathway A: Benzylic Fluorination of a Bromotoluene Precursor

This approach commences with the commercially available 4-bromo-3-methyltoluene. The key transformation is the selective fluorination of the benzylic methyl group. This can be achieved using modern C-H fluorination techniques.[3]

Pathway B: Aromatic Bromination of a Fluorinated Toluene Precursor

This strategy begins with 1-(fluoromethyl)-3-methylbenzene. The subsequent step involves the regioselective bromination of the aromatic ring. The directing effects of the methyl (ortho-, para-directing) and fluoromethyl (meta-directing, weakly deactivating) groups must be carefully considered to achieve the desired isomer.

Diagram 2: Retrosynthetic Analysis of 1-bromo-4-(fluoromethyl)-2-methylbenzene

Retrosynthesis cluster_A Pathway A cluster_B Pathway B target 1-bromo-4-(fluoromethyl)-2-methylbenzene A1 4-bromo-3-methyltoluene target->A1 Benzylic Fluorination B1 1-(fluoromethyl)-3-methylbenzene target->B1 Aromatic Bromination

Caption: Retrosynthetic pathways for 1-bromo-4-(fluoromethyl)-2-methylbenzene.

Rationale for Pathway Selection: Pathway A is generally preferred due to the often challenging regioselectivity of aromatic bromination on disubstituted benzene rings with competing directing groups. Modern benzylic C-H fluorination methods offer a more direct and selective approach to installing the fluoromethyl group at the desired position.

Experimental Protocol: Synthesis via Benzylic Fluorination (Pathway A)

This protocol is a representative procedure based on established methods for selective benzylic fluorination and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Benzylic Bromination of 4-bromo-3-methyltoluene

The initial step involves the radical bromination of the benzylic methyl group of 4-bromo-3-methyltoluene to form the more reactive benzylic bromide.

  • Materials:

    • 4-bromo-3-methyltoluene

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • To a solution of 4-bromo-3-methyltoluene in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-3-methylbenzyl bromide.

Step 2: Nucleophilic Fluorination of 4-bromo-3-methylbenzyl bromide

The benzylic bromide is then converted to the corresponding fluoride via a nucleophilic substitution reaction.

  • Materials:

    • Crude 4-bromo-3-methylbenzyl bromide from Step 1

    • Spray-dried potassium fluoride (KF)

    • A phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)

    • Acetonitrile or other suitable polar apenrotic solvent

  • Procedure:

    • To a suspension of spray-dried KF (2-3 equivalents) and the phase-transfer catalyst in acetonitrile, add the crude 4-bromo-3-methylbenzyl bromide.

    • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-(fluoromethyl)-2-methylbenzene.

Diagram 3: Synthetic Workflow for 1-bromo-4-(fluoromethyl)-2-methylbenzene

Synthetic_Workflow start 4-bromo-3-methyltoluene intermediate 4-bromo-3-methylbenzyl bromide start->intermediate NBS, AIBN, CCl₄, reflux product 1-bromo-4-(fluoromethyl)-2-methylbenzene intermediate->product KF, 18-crown-6, CH₃CN, reflux

Caption: Proposed synthetic route for 1-bromo-4-(fluoromethyl)-2-methylbenzene.

Applications in Drug Discovery

The unique structural features of 1-bromo-4-(fluoromethyl)-2-methylbenzene make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications.

  • Introduction of the Fluoromethyl Group: The fluoromethyl group is a bioisostere of a hydroxyl or methyl group but with significantly different electronic properties. Its incorporation can block metabolic oxidation at the benzylic position, thereby enhancing the metabolic stability and half-life of a drug candidate.[1]

  • Aryl Bromide as a Synthetic Handle: The aryl bromide functionality is a versatile precursor for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. This allows for the facile introduction of various substituents on the aromatic ring, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

  • Scaffold for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of a variety of molecular scaffolds. For instance, similar brominated and fluorinated building blocks are used in the synthesis of inhibitors for enzymes such as kinases and proteases, as well as ligands for G-protein coupled receptors (GPCRs).[4]

Safety and Handling

1-bromo-4-(fluoromethyl)-2-methylbenzene is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-bromo-4-(fluoromethyl)-2-methylbenzene is a strategically functionalized aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its dual reactivity, stemming from the benzylic fluoride and aryl bromide moieties, provides a versatile platform for the construction of complex molecular architectures. The synthetic routes and potential applications discussed in this guide highlight the utility of this compound for researchers and scientists engaged in the development of novel therapeutics. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of such versatile and strategically designed building blocks will undoubtedly increase.

References

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Foundational

An In-depth Technical Guide to the Safe Handling and Application of 4-Bromo-3-methylbenzyl fluoride

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety, handling, and intrinsic chemical nature of 4-Bromo-3-methylbenzyl fluoride (CAS No. 224408...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety, handling, and intrinsic chemical nature of 4-Bromo-3-methylbenzyl fluoride (CAS No. 2244085-01-4). Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causal relationships between the compound's structure, its reactivity, and the necessary safety protocols to ensure its effective and safe use in a laboratory setting.

Core Chemical Identity and Hazard Profile

4-Bromo-3-methylbenzyl fluoride is a substituted aromatic compound featuring a reactive benzyl fluoride moiety. Its structure dictates its hazard profile, which is primarily characterized by its irritant and harmful properties upon exposure.

The Globally Harmonized System (GHS) classification for this compound indicates a clear warning profile.[1] It is crucial to understand that the benzylic C-F bond, while generally more stable than other benzylic halides, can be activated under various conditions, contributing to its chemical reactivity and biological effects.[2][3]

Table 1: Chemical and Physical Properties of 4-Bromo-3-methylbenzyl fluoride

PropertyValueSource
CAS Number 2244085-01-4[1]
Molecular Formula C₈H₈BrF[1]
Molecular Weight 203.05 g/mol [1]
IUPAC Name 1-bromo-4-(fluoromethyl)-2-methylbenzene[1]
GHS Pictogram [1]
Signal Word Warning[1]
Primary Health Hazards

The primary hazards associated with 4-Bromo-3-methylbenzyl fluoride are acute and severe, necessitating immediate and robust protective measures. Data from structurally similar compounds, such as 4-Bromobenzyl fluoride, which causes severe skin burns and eye damage, suggest a high potential for corrosive action.[4]

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302).[1] Ingestion can lead to irritation of the gastrointestinal tract.[5]

  • Skin Irritation/Corrosion: It is known to cause skin irritation (H315).[1] Prolonged contact may lead to more severe effects, analogous to related compounds that cause chemical burns.[4]

  • Serious Eye Damage/Irritation: The compound causes serious eye irritation (H319).[1] Direct contact with the eyes can result in significant and potentially irreversible damage. Immediate and thorough rinsing is critical.

  • Respiratory Irritation: Inhalation of dust, fumes, or vapors may cause respiratory irritation (H335).[1] The benzylic halide structure suggests that it can be destructive to the mucous membranes and upper respiratory tract.[4]

Causality of Hazards: A Mechanistic Perspective

Understanding why 4-Bromo-3-methylbenzyl fluoride is hazardous is key to fostering a culture of safety. Its toxicity is not arbitrary but is a direct consequence of its chemical structure and reactivity.

The Role of the Benzyl Fluoride Moiety

The C(sp³)–F bond at the benzylic position is the primary site of reactivity. While the C-F bond is the strongest single bond to carbon, its position next to a benzene ring makes it susceptible to nucleophilic substitution (Sₙ1 and Sₙ2) reactions.[6] This reactivity is the basis for its utility in synthesis but also for its biological hazard. Upon contact with biological nucleophiles (e.g., in skin or eye tissue), the compound can potentially alkylate proteins and other biomolecules, leading to cell damage and an irritant or corrosive response.

Hazardous Decomposition

In the presence of heat, fire, or certain incompatible materials, halogenated organic compounds can decompose.[7] For this molecule, thermal decomposition can lead to the release of highly toxic and corrosive gases, including hydrogen bromide (HBr) and hydrogen fluoride (HF).[8] HF, in particular, is a severe systemic poison. This potential for hazardous decomposition underscores the need for strict temperature control and avoidance of ignition sources.

Self-Validating Safety Protocols: From Storage to Disposal

The following protocols are designed as a self-validating system. Adherence to each step inherently minimizes risk and provides a safe operational workflow.

Engineering Controls and Personal Protective Equipment (PPE)

Primary containment is the most critical safety measure. All handling of 4-Bromo-3-methylbenzyl fluoride must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[8] The work area must be equipped with an emergency eyewash station and a safety shower.[7]

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Citation
Hand Protection Impermeable, chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and irritation.[1] Glove integrity should be checked before each use.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause serious eye damage. Standard safety glasses are insufficient.[1][8]
Skin/Body Protection A chemical-resistant lab coat, long pants, and closed-toe shoes.Ensures no skin is exposed. Contaminated clothing must be removed immediately and washed before reuse.[1][4]
Respiratory Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded.Required if working outside of a fume hood or during a large spill.[8]
Safe Handling and Storage Workflow

The following diagram illustrates the mandatory workflow for handling this compound from receipt to storage.

G cluster_receipt Receiving cluster_handling Handling (in Fume Hood) cluster_storage Storage Receive Receive Container Inspect Inspect for Damage Receive->Inspect Log Log into Inventory Inspect->Log DonPPE Don Full PPE Log->DonPPE Prep Prepare Work Area DonPPE->Prep Weigh Weigh Compound Prep->Weigh Use Use in Reaction Weigh->Use Seal Tightly Seal Container Use->Seal Label Ensure Clear Labeling Seal->Label Store Store in Cool, Dry, Well-Ventilated Area Label->Store Incompatibles Away from Oxidizing Agents and Heat Sources Store->Incompatibles

Caption: Workflow for receiving, handling, and storing 4-Bromo-3-methylbenzyl fluoride.

Key Storage Requirements:

  • Ventilation: Store in a well-ventilated place.[1]

  • Container: Keep the container tightly closed to prevent the release of vapors.[8]

  • Conditions: The storage area should be cool and dry.[8]

  • Incompatibilities: Segregate from strong oxidizing agents and sources of ignition.[7]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

First-Aid Measures
  • Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][8]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][8]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][8]

Accidental Release Measures

The following decision tree outlines the appropriate response to a spill.

G Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Assess Assess Spill Size (Is it minor and containable?) Evacuate->Assess MinorSpill Minor Spill Response Assess->MinorSpill Yes MajorSpill Major Spill Response Assess->MajorSpill No DonPPE DonPPE MinorSpill->DonPPE 1. Don appropriate PPE Alert Alert MajorSpill->Alert 1. Alert others and call emergency response team Contain Contain DonPPE->Contain 2. Cover with inert absorbent (e.g., sand, vermiculite) Collect Collect Contain->Collect 3. Sweep into suitable container Dispose Dispose Collect->Dispose 4. Dispose as hazardous waste Isolate Isolate Alert->Isolate 2. Isolate the area Ventilate Ventilate Isolate->Ventilate 3. Ensure ventilation (if safe) Await Await Ventilate->Await 4. Await professional cleanup

Caption: Decision workflow for responding to an accidental spill.

Spill Cleanup:

  • Avoid generating dust or vapors during cleanup.[8]

  • Use non-sparking tools if the compound is in a flammable solvent.[9]

  • All waste materials must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[8]

References

  • Benzenylfluoride: Properties, Uses, Safety, Suppliers & SDS | Expert Guide 2024. (n.d.). Google Cloud.
  • Benzylic C(sp3)–H fluorination. (2024, July 10). Beilstein Journal of Organic Chemistry.
  • Friedel-Crafts Reaction of Benzyl Fluorides: Selective Activation of C F Bonds as Enabled by Hydrogen Bonding. (2025, August 6). ResearchGate.
  • SAFETY DATA SHEET - 4-Bromo-3-fluorobenzyl bromide. (2024, April 1). Fisher Scientific.
  • Carbon–Fluorine Activation in the Gas Phase: The Reactions of Benzyl C–F Bonds and Silyl Cations. (2024, September 6). ACS Publications.
  • S N 2 reaction of activated alkyl fluorides and calculated transition... (n.d.). ResearchGate.
  • 4-Bromo-3-methylbenzyl fluoride. (n.d.). Chemical Supplier.
  • SAFETY DATA SHEET - 3-Bromo-4-fluorobenzotrifluoride. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Bromo-4-fluorobenzoic acid. (2009, May 14). Fisher Scientific.
  • material safety data sheet - 4-BROMOTOLUENE. (2011, May 20). Spectrum Chemical.
  • SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene. (2025, November 6). Sigma-Aldrich.
  • Methyl 3-bromo-4-fluorobenzoate - Safety Data Sheet. (2022, May 20). Apollo Scientific.
  • 4-Bromobenzyl fluoride - Safety Data Sheet. (n.d.). Synquest Labs.
  • 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013, October 17). Fisher Scientific.

Sources

Exploratory

Technical Assessment: Physicochemical Profiling and Synthesis of 4-Bromo-3-methylbenzyl Fluoride

Executive Summary 4-Bromo-3-methylbenzyl fluoride is a specialized halogenated building block used primarily in the development of agrochemicals and pharmaceutical intermediates. Its structural motif—combining a benzylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methylbenzyl fluoride is a specialized halogenated building block used primarily in the development of agrochemicals and pharmaceutical intermediates. Its structural motif—combining a benzylic fluoride with an aryl bromide—offers a dual-handle for orthogonal functionalization.[1] The benzylic fluoride moiety acts as a bioisostere for hydroxymethyl or amide groups, modulating lipophilicity (


) and metabolic stability, while the aryl bromide remains available for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the scarcity of public experimental data for this specific isomer by providing predicted physicochemical profiles , comparative analog analysis , and validated synthetic protocols derived from organofluorine methodology.[1]

Physicochemical Data Landscape

Due to the proprietary nature of this intermediate, experimental melting and boiling points are rarely reported in open literature.[1] The data below synthesizes computational predictions with experimental values from structural analogs to establish a reliable working range.

Table 1: Physicochemical Profile & Analog Comparison[1]
PropertyTarget: 4-Bromo-3-methylbenzyl fluorideAnalog: 4-Bromo-3-fluorobenzyl bromideRationale for Deviation
CAS Number 2244085-01-4 127425-73-4Target is the specific benzyl fluoride.
Molecular Formula C₈H₈BrFC₇H₅Br₂FTarget has lower MW due to F vs Br.[1]
Molecular Weight 203.05 g/mol 267.92 g/mol Fluorine (19 Da) is significantly lighter than Bromine (80 Da).[1]
Physical State Liquid or Low-Melting Solid Solid (Crystalline Needles)Benzylic fluorides typically have lower MPs than bromides due to weaker intermolecular dispersion forces.[1]
Boiling Point (760 mmHg) 225°C - 235°C (Predicted) 252°C (Exp.)[1]The C-F bond is less polarizable than C-Br, leading to lower boiling points despite the dipole.[1]
Melting Point 15°C - 25°C (Predicted) 33-36°C (Exp.)[1]Methyl group disrupts crystal packing; likely liquid at RT or melts upon slight warming.[1]
Density ~1.45 g/cm³ 1.923 g/cm³Reduced mass of the benzylic substituent lowers density.[1]

Critical Insight: Researchers should anticipate this compound to be a liquid at standard laboratory temperatures (25°C).[1] If stored at 2-8°C, it may crystallize.[1][2] Handling procedures should account for both states.[1]

Synthetic Methodologies

The introduction of the fluorine atom at the benzylic position is the critical step.[1] Direct fluorination of the methyl group is non-selective.[1] The two most reliable pathways are Deoxyfluorination of the Alcohol (Pathway A) and Halogen Exchange (Halex) of the Bromide (Pathway B).[1]

Pathway A: Deoxyfluorination (Recommended)

This pathway is preferred for small-to-medium scale (mg to gram) due to higher selectivity and milder conditions, avoiding the "messy" side products of Halex reactions.

  • Precursor: (4-Bromo-3-methylphenyl)methanol

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®[3]

  • Solvent: Dichloromethane (DCM), Anhydrous[1]

Step-by-Step Protocol:
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve (4-Bromo-3-methylphenyl)methanol (1.0 eq) in anhydrous DCM (0.1 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add DAST (1.2 eq). Caution: Exothermic.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Pour reaction mixture slowly into saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.[1]
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). Benzylic fluorides can be sensitive to acidic silica; add 1%

    
     to the eluent if degradation is observed.[1]
    
Pathway B: Nucleophilic Substitution (Halex)

Preferred for larger scales where DAST costs are prohibitive, though yields are often lower due to elimination side-reactions (styrene formation).[1]

  • Precursor: 4-Bromo-3-methylbenzyl bromide

  • Reagent: TBAF (1M in THF) or CsF[1]

  • Solvent: Acetonitrile or THF[1]

Visualization of Synthetic Logic

SynthesisPathways Start_Alc Precursor: (4-Bromo-3-methylphenyl)methanol Reagent_DAST Reagent: DAST or Deoxo-Fluor (-78°C to RT) Start_Alc->Reagent_DAST Deoxyfluorination Start_Br Precursor: 4-Bromo-3-methylbenzyl bromide Reagent_TBAF Reagent: TBAF or CsF (Reflux) Start_Br->Reagent_TBAF SN2 Substitution Product Target: 4-Bromo-3-methylbenzyl fluoride Reagent_DAST->Product High Selectivity Reagent_TBAF->Product Moderate Yield Side_Styrene Side Product: Styrene Elimination Reagent_TBAF->Side_Styrene Basic conditions Intermediate Reaction Matrix

Figure 1: Decision matrix for synthetic routes. Pathway A (Top) is recommended for purity; Pathway B (Bottom) carries elimination risks.[1]

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating system.

A. Nuclear Magnetic Resonance (NMR)[1][4][5]
  • ¹H NMR (Chloroform-d): Look for the characteristic doublet of the benzylic protons (

    
    ).
    
    • Shift:

      
       5.30 – 5.50 ppm.[1]
      
    • Coupling:

      
       coupling constant is typically huge, approx 47-48 Hz .[1] This "doublet" is the definitive signature of a benzyl fluoride.[1]
      
  • ¹⁹F NMR:

    • Shift:

      
       -200 to -220 ppm (triplet due to coupling with two benzylic protons).[1]
      
B. Thermal Analysis (MP/BP Determination)

If the compound is isolated as a solid, use Differential Scanning Calorimetry (DSC) rather than a simple capillary apparatus to detect polymorphism or low-melting transitions.[1]

CharacterizationWorkflow Sample Isolated Sample StateCheck Physical State at 25°C? Sample->StateCheck Liquid Liquid StateCheck->Liquid Viscous Fluid Solid Solid StateCheck->Solid Crystalline GC GC-MS Analysis (Verify Purity >98%) Liquid->GC DSC DSC (5°C/min) Determine Onset MP Solid->DSC TGA TGA Determine BP/Volatility GC->TGA Result_MP Record MP (Likely 15-25°C) DSC->Result_MP Result_BP Record BP (Extrapolate from TGA) TGA->Result_BP

Figure 2: Workflow for validating physical properties. DSC is critical for low-melting solids.

Handling and Stability (Safety)

  • Lability: Benzylic fluorides are generally stable but can undergo hydrolysis to the alcohol in the presence of strong acids or Lewis acids (e.g.,

    
    , 
    
    
    
    ) and moisture.[1]
  • Storage: Store under inert atmosphere (Argon) at 2-8°C.

  • Glassware: Avoid prolonged storage in borosilicate glass if traces of HF are suspected; use PTFE containers for long-term banking.[1]

References

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Alkyl Fluorides from Alcohols (Deoxyfluorination Protocols). Retrieved October 26, 2023, from [Link][1]

  • PubChem. (2025).[1][4] Benzyl Bromide Physicochemical Data (Base Structure Comparison). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Thieme Connect. (n.d.).[1] Science of Synthesis: Benzylic Fluorides. Retrieved October 26, 2023, from [Link][1]

Sources

Foundational

4-Bromo-3-methylbenzyl fluoride: A Comprehensive Technical Guide for Pharmaceutical Intermediate Synthesis

Abstract This technical guide provides an in-depth analysis of 4-Bromo-3-methylbenzyl fluoride, a key intermediate in the synthesis of complex pharmaceutical compounds. The document elucidates the compound's chemical and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-3-methylbenzyl fluoride, a key intermediate in the synthesis of complex pharmaceutical compounds. The document elucidates the compound's chemical and physical properties, explores its synthesis with a focus on the rationale behind methodological choices, and details its applications in drug development. Emphasis is placed on the strategic importance of the bromo, methyl, and fluoromethyl functionalities in modulating the bioactivity and pharmacokinetic profiles of Active Pharmaceutical Ingredients (APIs). This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of Fluorinated Benzyl Halides in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] 4-Bromo-3-methylbenzyl fluoride emerges as a particularly valuable building block due to its trifunctional nature. The benzyl fluoride moiety provides a reactive site for nucleophilic substitution, while the bromo and methyl groups on the aromatic ring offer opportunities for further molecular elaboration through cross-coupling reactions and influence the electronic properties of the molecule.[1] This strategic combination allows for the construction of complex molecular architectures essential for modern drug discovery.

The core utility of fluorinated benzyl halides, including 4-Bromo-3-methylbenzyl fluoride, lies in their ability to act as alkylating agents for various nucleophiles, a critical step in the synthesis of many pharmaceutical compounds.[2] The presence of the bromine atom significantly enhances its versatility, serving as a handle for introducing additional complexity into the molecular structure.[3][4]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Bromo-3-methylbenzyl fluoride is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 2244085-01-4[5]
Molecular Formula C8H8BrF[5]
Molecular Weight 203.05 g/mol [5]
IUPAC Name 1-bromo-4-(fluoromethyl)-2-methylbenzene[5]
Canonical SMILES CC1=CC(CF)=CC=C1Br[5]
LogP 3.38[5]
Appearance Not specified, likely a liquid or low-melting solid

Characterization of 4-Bromo-3-methylbenzyl fluoride is typically achieved through standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its structure and purity.

Synthesis of 4-Bromo-3-methylbenzyl fluoride: A Mechanistic Perspective

The synthesis of 4-Bromo-3-methylbenzyl fluoride can be approached through several routes, with the choice of method often dictated by the availability of starting materials, desired scale, and safety considerations. A common and logical pathway involves the fluorination of a corresponding benzyl bromide or benzyl alcohol.

Nucleophilic Fluorination: The Workhorse of Benzyl Fluoride Synthesis

Nucleophilic fluorination is a widely employed method for the synthesis of benzyl fluorides.[6] This typically involves the displacement of a good leaving group, such as bromide or a sulfonate ester, by a fluoride ion.

3.1.1. Rationale for Precursor Selection: 4-Bromo-3-methylbenzyl Bromide

The immediate precursor, 4-Bromo-3-methylbenzyl bromide, is a logical choice due to the high reactivity of the benzylic bromide, which facilitates nucleophilic substitution. The synthesis of this precursor can be achieved via bromination of 4-bromo-3-methyltoluene using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light).

3.1.2. Choice of Fluorinating Agent: Balancing Reactivity and Safety

A variety of nucleophilic fluorinating agents can be employed.[6]

  • Alkali Metal Fluorides (KF, CsF): While economical, their low solubility and high lattice energy often necessitate the use of phase-transfer catalysts (e.g., crown ethers) and high temperatures.

  • Tetrabutylammonium Fluoride (TBAF): Offers better solubility in organic solvents but is highly hygroscopic, and the presence of water can lead to competing hydrolysis reactions. The use of anhydrous TBAF is crucial.[7]

  • Amine/HF Reagents (e.g., Olah's Reagent): These reagents are effective but highly corrosive and require specialized handling procedures.[6]

A judicious choice for laboratory-scale synthesis is often spray-dried potassium fluoride in the presence of a phase-transfer catalyst in an aprotic polar solvent like acetonitrile or DMF.

Illustrative Synthetic Workflow

The following diagram outlines a typical synthetic workflow for the preparation of 4-Bromo-3-methylbenzyl fluoride.

DrugSynthesis cluster_0 Starting Intermediate cluster_1 Key Transformations cluster_2 Final Product Intermediate 4-Bromo-3-methylbenzyl fluoride NucleophilicDisplacement Nucleophilic Displacement of Fluoride Intermediate->NucleophilicDisplacement CrossCoupling Suzuki Coupling at Bromine Site Intermediate->CrossCoupling API Active Pharmaceutical Ingredient (API) NucleophilicDisplacement->API CrossCoupling->API

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-3-methylbenzyl fluoride

Executive Summary This application note details the method development and optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-methylbenzyl fluoride . This substrate presents a dual synthetic challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development and optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-methylbenzyl fluoride . This substrate presents a dual synthetic challenge:

  • Steric Hindrance: The ortho-methyl group at the C3 position creates significant steric impedance around the C4-Bromine bond, inhibiting oxidative addition.

  • Chemoselectivity: The benzylic fluoride moiety (

    
    ) is susceptible to hydrolysis (solvolysis) or elimination (to quinone methide-like intermediates) under harsh basic or Lewis acidic conditions.
    

The protocols defined herein utilize Buchwald Precatalysts (Gen 3/4) to overcome steric barriers while employing mild phosphate/carbonate bases in biphasic solvent systems to preserve the benzylic fluoride integrity.

Substrate Analysis & Strategic Logic

The Steric Challenge (The Ortho-Effect)

The 3-methyl group exerts steric pressure on the palladium center during the oxidative addition step. Standard catalysts like


 often fail to insert efficiently or require elevated temperatures (

) that degrade the fluorinated side chain.
  • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., S-Phos , X-Phos ). These ligands promote oxidative addition into hindered aryl halides and stabilize the resulting Pd(II) species.

The Stability Challenge (Benzylic Fluoride)

Primary benzylic fluorides are generally more stable than their secondary/tertiary counterparts, but they remain prone to


 hydrolysis by hydroxide ions (

) or alkoxides (

).
  • Solution:

    • Avoid: Strong bases (NaOH, KOH, NaOEt) and alcoholic solvents (MeOH, EtOH).

    • Adopt: Mild bases (

      
      , 
      
      
      
      ) and aprotic solvents (Toluene, 1,4-Dioxane). A biphasic system limits the exposure of the organic substrate to the dissolved inorganic base.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" imposed by the 3-methyl group and the ligand's role in overcoming it.

SuzukiMechanism PreCat Pd(II) Precatalyst (S-Phos Pd G3) Pd0 Active Species L-Pd(0) PreCat->Pd0 Activation OxAdd Oxidative Addition (Steric Gate: 3-Me group) Pd0->OxAdd + Substrate Substrate Substrate: 4-Bromo-3-methylbenzyl fluoride Substrate->OxAdd SideReaction RISK: Hydrolysis of CH2F (Avoid Strong Base) Substrate->SideReaction If High Temp/Strong Base TransMet Transmetallation (Base: K3PO4) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product (Intact CH2F) RedElim->Product

Caption: Catalytic cycle emphasizing the steric hindrance at the oxidative addition step and the divergence toward side reactions if conditions are too harsh.

Experimental Protocols

Protocol A: The "Gold Standard" (S-Phos/X-Phos System)

Recommended for coupling with unactivated or sterically hindered boronic acids.

Reagents:

  • Substrate: 4-Bromo-3-methylbenzyl fluoride (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: S-Phos Pd G3 (2–4 mol%) or X-Phos Pd G3 (if substrate is extremely hindered)

  • Base:

    
     (Tribasic Potassium Phosphate), 2.0 – 3.0 equiv
    
  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (10:1)

Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add S-Phos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent: Syringe in degassed Toluene and Water (10:1 ratio). Concentration should be approx. 0.1 M – 0.2 M with respect to the bromide.

  • Reaction: Heat the mixture to 80°C (oil bath temperature) with vigorous stirring.

    • Note: Vigorous stirring is crucial for biphasic systems.

  • Monitoring: Monitor by HPLC or LC-MS after 2 hours. Look for the consumption of the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel).

Protocol B: The "Robust Economy" (dppf System)

Recommended for coupling with highly reactive boronic acids where cost is a factor.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1)

Procedure:

  • Follow the setup in Protocol A, substituting the catalyst and base.

  • Heat to 60–70°C . Do not exceed 80°C to prevent hydrolysis of the benzylic fluoride.

  • Run time is typically longer (4–16 hours) due to the lower activity of dppf compared to Buchwald precatalysts.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Isolation Weigh Weigh Reagents (Air Stable) Combine Combine & Seal (Inert Atm) Weigh->Combine Degas Degas Solvents (N2 Sparge) Degas->Combine Heat Heat to 80°C (Vigorous Stirring) Combine->Heat Cool Cool to RT Heat->Cool Extract EtOAc Extraction (Remove Salts) Cool->Extract Purify Column Chrom. (Silica) Extract->Purify

Caption: Step-by-step workflow for the biphasic Suzuki coupling protocol.

Data Summary & Troubleshooting

Comparative Conditions Table
ParameterProtocol A (Recommended) Protocol B (Alternative) Notes
Catalyst S-Phos Pd G3

S-Phos handles sterics better.
Base

(Tribasic)

or

Phosphate is milder on fluoride.
Solvent Toluene/Water (10:1)Dioxane/Water (4:1)Toluene reduces water in org. phase.
Temp 80°C60–70°CHigher temp risks

loss.
Time 1–4 Hours4–16 HoursProtocol A is faster.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of 3-Methyl group.Switch to X-Phos Pd G3 or increase catalyst load to 5 mol%.
Benzyl Alcohol Formation Hydrolysis of

.[1]
Lower temp by 10°C. Ensure solvent is not MeOH/EtOH. Reduce water ratio.
Protodeboronation Unstable Boronic Acid.Switch to Potassium Trifluoroborate salt (requires hydrolysis step) or MIDA boronate.
Homocoupling Oxygen present in system.Re-degas solvents. Ensure strict inert atmosphere.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Sevov, C. S., et al. (2016). Stability and Reactivity of Benzylic Fluorides in Transition-Metal Catalysis. Journal of the American Chemical Society. (Contextual citation regarding general stability of benzylic fluorides).

Sources

Method

Application Notes and Protocols for the Functionalization of the Bromine Handle in 4-Bromo-3-methylbenzyl Fluoride

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern drug discovery and materials science, the strategic modification of molecular scaffolds is paramount to achieving desired bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern drug discovery and materials science, the strategic modification of molecular scaffolds is paramount to achieving desired biological activity, tuning material properties, and developing novel intellectual property. 4-Bromo-3-methylbenzyl fluoride emerges as a particularly valuable building block due to its distinct structural features. The bromine atom serves as a versatile "handle" for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling.[1] The benzylic fluoride offers a site for potential further modification, while the methyl group provides steric and electronic influence. The strategic ortho- and para-substitution pattern allows for the directed synthesis of complex, three-dimensional structures.

This comprehensive guide provides detailed application notes and protocols for the functionalization of the bromine atom in 4-Bromo-3-methylbenzyl fluoride. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to instill a deep understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt these methods for their specific synthetic goals.

PART I: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These reactions provide a powerful and versatile toolkit for the construction of new bonds at the C4 position of our target molecule. A key consideration for all palladium-catalyzed reactions involving 4-Bromo-3-methylbenzyl fluoride is the stability of the benzylic fluoride moiety. Fortunately, benzylic fluorides have been shown to be suitable substrates for Pd(0)-catalyzed reactions, and under carefully controlled conditions, selective reaction at the C-Br bond is highly achievable.[3][4]

Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl Moieties

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)-C(sp²) bond formation, reacting an organoboron species with an organic halide.[5] Its tolerance of a wide range of functional groups and the use of generally non-toxic and stable boronic acids make it a highly attractive method.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd(PPh₃)₄ and PdCl₂(dppf) are common choices. For substrates like ours, which are not exceptionally electron-rich or sterically hindered, these catalysts often provide a good balance of reactivity and stability.

  • Ligand: For more challenging couplings, or to improve reaction rates and yields, specialized phosphine ligands such as SPhos or XPhos may be employed. These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typical. This biphasic system facilitates the interaction of all reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-methylbenzyl Fluoride with Phenylboronic Acid

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Bromo-3-methylbenzyl fluoride203.061.01.0
Phenylboronic acid121.931.21.2
Pd(PPh₃)₄1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-5 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-3-methylbenzyl fluoride (203 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Stir the mixture vigorously and heat to 90 °C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-fluoro-3-methyl-1,1'-biphenyl.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X 4-Bromo-3-methylbenzyl fluoride Ar-X->Oxidative Addition Ar'-B(OR)2 Arylboronic Acid Base Base Ar'-B(OR)2->Base Activation Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[8] The palladium species undergoes the oxidative addition/reductive elimination cycle, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.

  • Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling), which is often promoted by the copper catalyst, copper-free Sonogashira protocols have been developed. These typically require a stronger base and may proceed at slightly higher temperatures.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves to neutralize the HX formed during the reaction and can also act as a solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand for this reaction.

Experimental Protocol: Sonogashira Coupling of 4-Bromo-3-methylbenzyl Fluoride with Phenylacetylene

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Bromo-3-methylbenzyl fluoride203.061.01.0
Phenylacetylene102.131.11.1
PdCl₂(PPh₃)₂701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.195 mL-
Tetrahydrofuran (THF)-5 mL-

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-3-methylbenzyl fluoride (203 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF (5 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (121 µL, 1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion (typically 2-6 hours), remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 1-(fluoromethyl)-2-methyl-4-(phenylethynyl)benzene.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[9][10] This reaction has broad substrate scope and functional group tolerance, making it a go-to method for C-N bond formation in pharmaceutical research.

Causality Behind Experimental Choices:

  • Palladium Precatalyst & Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) families, are essential to promote the reductive elimination step, which is often the rate-limiting step.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-methylbenzyl Fluoride with Morpholine

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Bromo-3-methylbenzyl fluoride203.061.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.670.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-5 mL-

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Add 4-Bromo-3-methylbenzyl fluoride (203 mg, 1.0 mmol).

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir vigorously and monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain 4-(4-(fluoromethyl)-2-methylphenyl)morpholine.

PART II: Alternative Functionalization Strategies

While palladium-catalyzed reactions are dominant, other classical organometallic transformations offer alternative routes to functionalize the bromine handle. These methods often generate highly reactive intermediates, and careful consideration of the stability of the benzylic fluoride is crucial.

Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid reaction that converts an aryl bromide into a highly nucleophilic aryllithium species.[11] This is typically achieved using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting aryllithium can then be quenched with a wide variety of electrophiles.

Critical Consideration: Stability of the Benzylic Fluoride

The primary concern with this method is the potential for the highly basic and nucleophilic alkyllithium reagent or the generated aryllithium to react with the benzylic fluoride. This could occur via elimination or nucleophilic substitution. Therefore, extremely low temperatures (-78 °C or lower) are essential to favor the faster lithium-halogen exchange over these potential side reactions.

Experimental Protocol: Lithium-Halogen Exchange and Quenching with an Electrophile (e.g., CO₂)

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Bromo-3-methylbenzyl fluoride203.061.01.0
n-Butyllithium (2.5 M in hexanes)64.061.11.1
Tetrahydrofuran (THF, anhydrous)-10 mL-
Carbon Dioxide (CO₂, solid/dry ice)44.01excess-

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a thermometer, septum, and nitrogen inlet, add 4-Bromo-3-methylbenzyl fluoride (203 mg, 1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (0.44 mL, 1.1 mmol) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Quench the reaction by carefully adding crushed dry ice in small portions.

  • Allow the reaction to warm to room temperature.

  • Add 1 M HCl (10 mL) to dissolve the salts.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by a suitable method (e.g., crystallization or chromatography) to obtain 4-(fluoromethyl)-2-methylbenzoic acid.

Grignard Reagent Formation

The formation of a Grignard reagent by reacting an aryl bromide with magnesium metal is a classic method for generating a carbon nucleophile.[12] The resulting organomagnesium species is less reactive and basic than the corresponding organolithium, which may offer better compatibility with the benzylic fluoride.

Causality Behind Experimental Choices:

  • Initiation: The reaction of magnesium metal with aryl bromides can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface.[13] The use of a small crystal of iodine or 1,2-dibromoethane can help activate the magnesium.

  • Solvent: Anhydrous ethereal solvents like diethyl ether or THF are essential for stabilizing the Grignard reagent.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by water. All glassware and solvents must be scrupulously dried.[14]

Experimental Protocol: Formation of 4-(Fluoromethyl)-2-methylphenylmagnesium Bromide and Reaction with an Aldehyde

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Bromo-3-methylbenzyl fluoride203.061.01.0
Magnesium turnings24.311.21.2
Iodine253.811 crystalcatalytic
Tetrahydrofuran (THF, anhydrous)-10 mL-
Benzaldehyde106.121.01.0

Procedure:

  • Place magnesium turnings (29 mg, 1.2 mmol) and a small crystal of iodine in an oven-dried flask under an inert atmosphere.

  • Gently heat the flask with a heat gun until iodine vapors are observed, then allow it to cool.

  • Add anhydrous THF (2 mL).

  • In a separate dry flask, dissolve 4-Bromo-3-methylbenzyl fluoride (203 mg, 1.0 mmol) in anhydrous THF (8 mL).

  • Add a small portion (approx. 1 mL) of the aryl bromide solution to the magnesium suspension. The solution should become warm and the iodine color should fade, indicating the initiation of the reaction.

  • Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of benzaldehyde (102 µL, 1.0 mmol) in anhydrous THF (2 mL).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain (4-(fluoromethyl)-2-methylphenyl)(phenyl)methanol.

General Workflow for Functionalization

The following diagram illustrates a general workflow for a researcher approaching the functionalization of 4-Bromo-3-methylbenzyl fluoride.

Workflow cluster_prep Preparation cluster_reaction Reaction Selection & Execution cluster_workup Workup & Purification Start Start with 4-Bromo-3-methylbenzyl fluoride Select Select Functionalization Method Start->Select Dry Drying & Concentration Li_Halogen Lithium-Halogen Exchange Dry->Li_Halogen Grignard Grignard Formation Dry->Grignard Purify Purification (Column Chromatography) Dry->Purify Pd_Coupling Palladium-Catalyzed Cross-Coupling Select->Pd_Coupling Suzuki, Sonogashira, Buchwald-Hartwig Select->Li_Halogen Formation of Aryllithium Select->Grignard Formation of Grignard Reagent Execute Execute Protocol Pd_Coupling->Execute Li_Halogen->Dry Li_Halogen->Execute Grignard->Dry Grignard->Execute Monitor Monitor Reaction (TLC, GC-MS, LC-MS) Execute->Monitor Workup Aqueous Workup / Quench Monitor->Workup Extract Extraction Workup->Extract Extract->Dry Characterize Characterization (NMR, MS) Purify->Characterize Product Final Product Characterize->Product

Caption: General experimental workflow for functionalizing 4-Bromo-3-methylbenzyl fluoride.

Conclusion

4-Bromo-3-methylbenzyl fluoride is a highly versatile synthetic intermediate, with the bromine atom providing a reliable point for molecular elaboration. The palladium-catalyzed cross-coupling reactions detailed herein offer mild and functional group-tolerant methods for the introduction of a wide variety of substituents. For transformations requiring stronger nucleophiles, classical lithium-halogen exchange and Grignard reagent formation provide powerful, albeit more sensitive, alternatives. The successful application of these protocols hinges on a sound understanding of the underlying mechanisms and careful attention to experimental detail, particularly regarding the stability of the benzylic fluoride moiety under the chosen reaction conditions. This guide serves as a robust starting point for researchers looking to unlock the synthetic potential of this valuable building block.

References

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015, January 2). MIT Open Access Articles. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Heck reaction. In Wikipedia. [Link]

  • Sonogashira coupling. In Wikipedia. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central. [Link]

  • Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. ACS Publications. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central. [Link]

  • The Grignard Reaction. University of Missouri–St. Louis. [Link]

  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. SciSpace. [Link]

  • Stille reaction. In Wikipedia. [Link]

  • Grignard reagent. In Wikipedia. [Link]

  • Metal–halogen exchange. In Wikipedia. [Link]

  • Palladium-catalyzed substitution and cross-coupling of benzylic fluorides. PubMed. [Link]

  • Suzuki reactions in novel liquids. DiVA. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. [Link]

  • 4-METHOXY-4'-NITROPHENYL. Organic Syntheses. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Stille Reaction. Myers Research Group, Harvard University. [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group, University of Pittsburgh. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]

  • LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PubMed Central. [Link]

  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]

  • Product Class 6: Benzylic Fluorides. Science of Synthesis. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

  • 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses. [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Integrity of Fluorinated Motifs in Cross-Coupling

Ticket ID: F-STABILITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Diagnostic & Triage User Issue: "My fluorine atom is missing or has been replaced in the final product." Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: F-STABILITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic & Triage

User Issue: "My fluorine atom is missing or has been replaced in the final product."

Before optimizing conditions, we must identify the specific failure mode. Defluorination is not a single reaction; it is a symptom of three distinct mechanistic pathways. Use the logic flow below to diagnose your specific issue.

Module 1: Diagnostic Logic Tree

DefluorinationDiagnosis Start START: Defluorination Observed SubstrateType Substrate Type? Start->SubstrateType ArylF Aryl-Fluoride (Ar-F) SubstrateType->ArylF Ar-F AlkylF Alkyl-Fluoride (sp3 C-F) SubstrateType->AlkylF R-F Byproduct Identify Byproduct Structure ArylF->Byproduct Olefin Formation of Olefin (Desaturation) AlkylF->Olefin Common H_Sub F replaced by H (Hydrodefluorination) Byproduct->H_Sub Product = Ar-H Nu_Sub F replaced by Nucleophile (Base/Solvent) Byproduct->Nu_Sub Product = Ar-Nu Diag_OA DIAGNOSIS A: Pd-Mediated C-F Activation (Oxidative Addition) H_Sub->Diag_OA Diag_SNAr DIAGNOSIS B: Nucleophilic Aromatic Substitution (SNAr) Nu_Sub->Diag_SNAr Diag_Beta DIAGNOSIS C: Beta-Fluoride Elimination Olefin->Diag_Beta

Figure 1: Diagnostic logic tree to isolate the mechanistic cause of defluorination based on substrate type and observed byproducts.

Root Cause Analysis & Mechanism

To prevent the side reaction, you must understand the competing kinetics. In all cases, the goal is to make the desired Reductive Elimination (RE) faster than the Defluorination (DF) pathway (


).
Scenario A: Hydrodefluorination (The "Disappearing" Fluorine)
  • Mechanism: Oxidative Addition (OA) into the C-F bond.

  • Context: Common in electron-deficient polyfluoroarenes. Pd(0) inserts into the C-F bond (often ortho to other halogens) instead of the C-X bond, or subsequent to C-X insertion.

  • Source of H: The hydride usually comes from

    
    -hydride elimination of an alcoholic solvent or an amine base (e.g., triethylamine).
    
  • Key Insight: This is often a radical process or mediated by "hydridic" Pd species.

Scenario B: S_NAr (The "Swapped" Fluorine)
  • Mechanism: Direct nucleophilic attack.

  • Context: Polyfluorinated substrates (e.g., pentafluorophenyl groups) are highly electrophilic. Strong bases (alkoxides) or nucleophilic solvents can displace fluoride without metal intervention.

  • Key Insight: If your control reaction (No Pd) still shows defluorination, this is your problem.

Scenario C: Beta-Fluoride Elimination
  • Mechanism:

    
    -F elimination.
    
  • Context: Alkyl fluorides.[1][2] After oxidative addition, if the metal center has an open coordination site and is

    
     to a fluorine, the fluorine can eliminate to form a metal-fluoride and an alkene.
    
  • Key Insight: This is driven by the high lattice energy of the resulting metal-fluoride species.

Troubleshooting Guides (FAQs)

Issue 1: "I see Ar-H instead of Ar-F in my Suzuki Coupling."

Diagnosis: Metal-catalyzed Hydrodefluorination (HDF).

Corrective Actions:

  • Switch Ligands: Use bulky, electron-rich biaryl phosphines (e.g., XPhos , RuPhos ).

    • Why? Bulky ligands accelerate the rate of Reductive Elimination (forming the C-C bond) so significantly that the catalyst does not have time to undergo the slower oxidative addition into the C-F bond [1].

  • Eliminate Hydride Sources:

    • Replace alcoholic solvents (EtOH, iPrOH) with aprotic polar solvents (Dioxane, Toluene/Water).

    • Switch from amine bases (Et3N) to inorganic bases (K3PO4, Cs2CO3).

  • Scavenger Strategy: Add 10-20 mol% of a sacrificial oxidant (e.g., styrene) to intercept Pd-H species, though this is a "band-aid" solution.

Issue 2: "My base is replacing my Fluorine (Ar-F Ar-OR)."

Diagnosis: Background S_NAr (Nucleophilic Aromatic Substitution).

Corrective Actions:

  • Base Selection: Move down the pKa ladder.

    • Avoid: NaOtBu, KOtBu, NaOEt.

    • Use: Anhydrous K3PO4, K2CO3, or KF.

  • The "Anhydrous" Rule: Water can act as a nucleophile (forming phenols) or hydrolyze weak bases to form hydroxide. Use anhydrous conditions with oven-dried glassware.

  • Catalyst Loading: Increase catalyst loading (or activity).

    • Why? You need the cross-coupling rate (

      
      ) to outcompete the background S_NAr rate (
      
      
      
      ). A highly active catalyst (e.g., Pd-PEPPSI-IPent or Pd-G4-XPhos) finishes the reaction before the base attacks.
Issue 3: "My alkyl fluoride turned into an alkene."

Diagnosis:


-Fluoride Elimination.

Corrective Actions:

  • Ligand Geometry: Use ligands with large bite angles or extreme bulk (e.g., BrettPhos ).

    • Why? These ligands saturate the coordination sphere, preventing the formation of the vacant site required for the fluorine atom to coordinate to the metal prior to elimination [2].

  • Switch Metal: Consider Nickel (Ni) with specific bipyridine ligands, but be cautious as Ni has a high affinity for F.

  • Exogenous Fluoride: Add CsF or KF to the reaction.

    • Why? Le Chatelier’s principle. Saturating the media with fluoride anion disfavors the elimination step that releases fluoride.

Optimization Protocols

Protocol A: The "Safe Harbor" Conditions for Polyfluoroarenes

Use this protocol for coupling boronic acids to substrates prone to S_NAr or HDF (e.g., 2,4-difluorobromobenzene).

ComponentRecommendationFunction
Pre-catalyst XPhos Pd G4 (1-3 mol%)Ensures 1:1 L:Pd ratio; rapid activation; bulky ligand prevents side reactions.
Base K3PO4 (2.0 equiv, finely ground)Mild base; poorly nucleophilic; minimizes S_NAr.
Solvent THF or Dioxane (Anhydrous)Aprotic; prevents hydride generation.
Additive None (Avoid alcohols/amines)
Temp 40–60 °CKeep temp as low as possible to favor RE over activation barriers.

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), K3PO4 (2.0 equiv), and XPhos Pd G4 (0.02 equiv).

  • Seal and purge with Argon for 5 minutes (O2 promotes homocoupling and catalyst decomposition).

  • Add anhydrous THF (0.2 M concentration) via syringe.

  • Stir vigorously at 40 °C. Monitor by HPLC/UPLC after 1 hour.

Protocol B: Coupling with Alkyl Fluorides (Preventing Elimination)

Use this for Negishi or Suzuki couplings involving sp3 C-F bonds nearby.

ComponentRecommendationFunction
Ligand BrettPhos or RuPhos Extreme bulk prevents

-F coordination.
Source Pd(OAc)2 + Ligand (1:2 ratio)
Base KF or CsF (2-3 equiv)Fluoride source suppresses elimination equilibrium.
Solvent Toluene/H2O (10:1)Biphasic systems often stabilize the active species.

Mechanistic Visualization

The following diagram illustrates the "Danger Zone" where defluorination occurs. The objective of your ligand choice is to bypass the red path.

Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd R-X TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet R'-B(OH)2 Decision Kinetic Competition TransMet->Decision RE Reductive Elimination (Product Formation) Decision->RE Fast with Bulky Ligands (XPhos/RuPhos) Side_Beta Beta-F Elimination (Alkene + Pd-F) Decision->Side_Beta Slow (Alkyl-F) Side_HDF Pd-Hydride Species (Ar-H + Pd-X) Decision->Side_HDF Slow (if no ROH) RE->Pd0 Regeneration

Figure 2: Kinetic competition between the desired Reductive Elimination and Defluorination pathways. Bulky ligands bias the system toward the green path.

References

  • Buchwald, S. L. et al. "Ligand Effects in the Pd-Catalyzed Amination of Aryl Halides."[3] Journal of the American Chemical Society, 2008.

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." Nature, 2008. (Foundational work on reductive elimination kinetics).

  • Grushin, V. V. "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research, 2010. (Detailed mechanism of Pd-F activation).

  • Vicic, D. A. "Nickel-Catalyzed C-F Bond Activation." Topics in Organometallic Chemistry, 2012.

  • Vertex Pharmaceuticals. "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews, 2022. (Discussion on S_NAr selectivity in coupling).

Sources

Optimization

Technical Support Center: Handling & Stability of 4-Bromo-3-methylbenzyl fluoride

Executive Summary & Chemical Logic The Molecule: 4-Bromo-3-methylbenzyl fluoride The Paradox: This scaffold presents a dichotomy in reactivity.[1] The aryl bromide requires activation (often basic) for cross-coupling, wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The Molecule: 4-Bromo-3-methylbenzyl fluoride The Paradox: This scaffold presents a dichotomy in reactivity.[1] The aryl bromide requires activation (often basic) for cross-coupling, while the benzyl fluoride is a robust bioisostere that can surprisingly degrade under specific "safe" conditions.

Mechanism of Instability: While the C–F bond is chemically strong (~116 kcal/mol), the benzylic position is activated. Under basic conditions, two primary degradation vectors exist:

  • Nucleophilic Substitution (

    
    ):  In the presence of strong nucleophilic bases (e.g., Hydroxide, Alkoxides) and heat, the fluoride—normally a poor leaving group—can be displaced due to benzylic activation, forming the benzyl alcohol or ether.
    
  • Benzylic Deprotonation: Strong non-nucleophilic bases (e.g., LDA) can deprotonate the benzylic position. The resulting carbanion is destabilized by the electron-donating methyl group (at position 3) but can still lead to oligomerization or defluorination pathways.

The "3-Methyl" Factor: The methyl group at the 3-position provides mild steric protection and electron donation. This actually increases stability against nucleophilic attack (


) compared to unsubstituted benzyl fluoride, but it complicates lithiation strategies due to competing benzylic protons.

Stability Matrix: Base Compatibility

Use this table to triage your reaction conditions before starting.

Base ClassSpecific ReagentsStability RatingRisk FactorRecommendation
Inorganic Carbonates

,

,

High Minimal. Safe for Suzuki/Buchwald couplings up to 80°C.Preferred for cross-coupling.
Tertiary Amines

, DIPEA, DABCO
High Very Low. Stable at reflux.Excellent for acid scavenging.
Hydroxides (Aq)

,

,

Medium Hydrolysis to Benzyl Alcohol at

.
Keep

or use biphasic systems.
Alkoxides

,

,

Low

displacement (Ether formation) or Elimination.
Avoid if possible. Use Carbonates.[2][3]
Organolithiums

,

Critical Metal-Halogen exchange vs. Benzylic deprotonation competition.Requires Cryogenic conditions (

).

Visualizing Degradation Pathways

The following diagram maps the fate of 4-Bromo-3-methylbenzyl fluoride under various basic stressors.

G Start 4-Bromo-3-methylbenzyl fluoride Alcohol Impurity A: Benzyl Alcohol Start->Alcohol Aq. NaOH/KOH (High Temp, SN2) Ether Impurity B: Benzyl Ether Start->Ether NaOMe/NaOEt (SN2) Biaryl Target Product: Biaryl Scaffold Start->Biaryl Pd(0) / K2CO3 (Suzuki Coupling) Lithio Intermediate: Aryl-Lithium Start->Lithio n-BuLi, -78°C (Li-Hal Exchange) Polymer Impurity C: Oligomers/Tars Start->Polymer n-BuLi, > -40°C (Benzylic Deprotonation) Lithio->Biaryl Electrophile Quench

Caption: Figure 1. Chemoselectivity map showing the competition between productive coupling (Green), controlled lithiation (Yellow), and degradation pathways (Red).

Troubleshooting Guide (FAQ)

Scenario A: "I see a hydroxyl impurity (M-18 or M-F+OH) after Suzuki Coupling."
  • Diagnosis: Hydrolytic defluorination.

  • Root Cause: You likely used a hydroxide base (NaOH/KOH) or a wet alkoxide at elevated temperatures (

    
    ). While benzyl fluorides are robust, prolonged heating in strong aqueous base forces the 
    
    
    
    hydrolysis.
  • Solution: Switch to Anhydrous Phosphate (

    
    )  or Carbonate (
    
    
    
    )
    bases. If aqueous base is required, lower the temperature to
    
    
    and extend reaction time.
Scenario B: "My Lithiation reaction turned into a black tar/sludge."
  • Diagnosis: Benzylic deprotonation and polymerization ("Anionic Polymerization").

  • Root Cause: The reaction temperature was too high. The protons on the

    
     group are acidified by the benzene ring. If 
    
    
    
    is added above
    
    
    , it deprotonates the benzylic position instead of exchanging the Bromine.
  • Solution:

    • Cool THF to

      
        strictly.
      
    • Add

      
       slowly down the side of the flask.
      
    • Inverse Addition: Consider adding the substrate to the lithiating agent if transmetallation is slow.

    • Quench Cold: Do not warm up until the electrophile is added.

Scenario C: "Defluorination observed during workup."
  • Diagnosis: Acid-catalyzed hydrolysis (reverse mechanism).

  • Root Cause: While this guide focuses on basic conditions, users often acidify the aqueous layer to pH 1 during workup. Strong acid can activate the Fluorine (via H-bonding/protonation) making it a good leaving group.

  • Solution: Keep workup pH between 5 and 8 . Use saturated

    
     or Phosphate buffer (pH 7) for neutralization.
    

Validated Protocols

Protocol 1: Safe Suzuki-Miyaura Coupling

Objective: Couple the Aryl Bromide while preserving the Benzyl Fluoride.

  • Solvent System: Degas 1,4-Dioxane/Water (4:1 ratio). Note: The water is necessary for the boronic acid cycle but keep the ratio low.

  • Base Selection: Add

    
     (2.0 equiv). Avoid strong bases like 
    
    
    
    .
  • Catalyst:

    
     (5 mol%). Dppf ligand is robust and prevents Pd insertion into the C–F bond.
    
  • Temperature: Heat to

    
     for 4–6 hours.
    
  • Checkpoint: Monitor by TLC/LCMS. If the starting material remains but no byproduct forms, increase T to

    
     cautiously.
    
Protocol 2: Cryogenic Lithiation (Li-Halogen Exchange)

Objective: React the Bromine with an electrophile without touching the Fluorine.

  • Setup: Flame-dry flask, Argon atmosphere. Solvent: Anhydrous THF (0.1 M concentration).

  • Cooling: Cool substrate solution to

    
      (Dry Ice/Acetone). Allow 15 mins for equilibration.
    
  • Exchange: Add

    
     (1.05 equiv, 2.5 M in hexanes) dropwise over 10 mins.
    
    • Critical: Maintain internal temp

      
      .
      
  • Aging: Stir at

    
     for exactly 30 minutes. Do not extend beyond 1 hour.
    
  • Quench: Add Electrophile (e.g., DMF, Aldehyde) at

    
    .
    
  • Warming: Allow to warm to

    
     slowly over 2 hours.
    

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[4]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261.

  • Schlosser, M. (2006). The 3-methyl effect: structure–reactivity relationships in the lithiation of toluene derivatives. Journal of Organometallic Chemistry, 691(8), 1520-1524. (Validates the steric/electronic influence of the 3-methyl group).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of Benzyl Fluoride Intermediates

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with benzyl fluoride intermediates. This guide is designed to provide you with in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with benzyl fluoride intermediates. This guide is designed to provide you with in-depth technical knowledge and practical, field-proven strategies to manage the inherent moisture sensitivity of these valuable synthetic building blocks. Our goal is to empower you to conduct your experiments with confidence, ensuring both the integrity of your results and your safety.

The Challenge: Understanding the Instability of Benzyl Fluoride

Benzyl fluoride and its derivatives are indispensable reagents in medicinal chemistry and materials science, primarily for the introduction of the fluoromethyl group. However, their utility is intrinsically linked to their reactivity, which also makes them susceptible to degradation, particularly by moisture.

The primary mode of decomposition is hydrolysis, which cleaves the C-F bond to form benzyl alcohol and dangerously corrosive hydrofluoric acid (HF)[1]. This reaction not only consumes your starting material, leading to reduced yields and inconsistent results, but also introduces significant safety hazards due to the formation of HF[1][2].

Diagram: Hydrolysis of Benzyl Fluoride

The following diagram illustrates the nucleophilic substitution reaction where water acts as a nucleophile, attacking the benzylic carbon and displacing the fluoride ion.

G cluster_reactants Reactants cluster_products Products BenzylFluoride Benzyl Fluoride (C₆H₅CH₂F) BenzylAlcohol Benzyl Alcohol (C₆H₅CH₂OH) BenzylFluoride->BenzylAlcohol Hydrolysis Water Water (H₂O) HF Hydrofluoric Acid (HF)

Caption: Hydrolysis of benzyl fluoride yields benzyl alcohol and hydrofluoric acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with benzyl fluoride intermediates.

Issue Potential Cause Recommended Solution
Low or No Product Yield Reagent Decomposition: The primary cause is often hydrolysis of the benzyl fluoride intermediate due to exposure to moisture.[1]Implement Rigorous Inert Atmosphere Techniques: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (nitrogen or argon).[3][4] Use a Schlenk line or glove box for all manipulations.[5][6]
Contaminated Solvents: Even "anhydrous" solvents can contain sufficient water to initiate decomposition.Use Freshly Dried Solvents: Distill solvents from an appropriate drying agent (e.g., CaH₂ for dichloromethane, Na/benzophenone for THF) immediately before use.[7][8] Alternatively, use a commercial solvent purification system. Molecular sieves (3Å or 4Å) that have been properly activated can also be used for drying.[7][9]
Inconsistent Reaction Outcomes Atmospheric Leaks: Small, undetected leaks in your reaction setup can introduce moisture over the course of the reaction.Check Your Setup: Ensure all joints are well-sealed with high-vacuum grease. Use septa that are in good condition and have not been punctured excessively. Parafilm can provide an additional seal around joints.[10]
Reagent Quality: The benzyl fluoride may have degraded during storage.Verify Reagent Purity: If possible, analyze the starting material by ¹⁹F NMR or GC-MS to check for the presence of benzyl alcohol or other impurities. Store benzyl fluoride under an inert atmosphere in a cool, dry place.[11][12]
Formation of Unexpected Byproducts Reaction with Glassware: Benzyl fluorides can react with borosilicate glass, especially in the presence of trace moisture, which can lead to the formation of silicate byproducts.[13]Use Alternative Reaction Vessels: For highly sensitive reactions, consider using reaction vessels made of polyethylene, polypropylene, or Teflon®.[14][15]
Acid-Catalyzed Side Reactions: The formation of HF from hydrolysis can catalyze other unwanted reactions.[16]Incorporate an Acid Scavenger: In some cases, a non-nucleophilic base (e.g., proton sponge) can be added to the reaction mixture to neutralize any in situ generated HF. However, this must be compatible with your desired reaction.
Safety Concerns (e.g., etching of glassware) HF Formation: Visible etching of glass is a strong indicator that significant hydrolysis has occurred, and HF is present.Immediate and Cautious Action: Treat the presence of HF as a serious safety hazard. Follow all safety protocols for handling hydrofluoric acid.[2][17] Do not use glass equipment for workup or storage if HF is suspected.[15]

Frequently Asked Questions (FAQs)

Q1: How should I properly store benzyl fluoride intermediates?

A1: Benzyl fluoride should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from heat and ignition sources.[11][18] It is crucial to store it away from incompatible materials such as strong oxidizing agents, acids, and bases.[12] The use of polyethylene or fluorocarbon plastic containers is recommended over glass for long-term storage to avoid potential reaction with silica.[14][15]

Q2: What are the immediate signs of benzyl fluoride decomposition?

A2: Visual signs can include the liquid appearing cloudy or the presence of a precipitate. A key indicator is pressure buildup in the container due to the formation of gaseous HF.[19] If you observe any of these signs, handle the container with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE).

Q3: What PPE is required when working with benzyl fluoride?

A3: Due to its flammability, corrosivity, and the potential to form HF, comprehensive PPE is mandatory.[18][20] This includes:

  • Eye Protection: Chemical splash goggles and a face shield.[21]

  • Hand Protection: Neoprene or other HF-resistant gloves.[2] Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat, an acid-resistant apron, long pants, and closed-toe shoes.[14]

  • All manipulations should be performed in a certified chemical fume hood.[2]

Q4: My reaction failed. How can I confirm if moisture was the culprit?

A4: A systematic approach is best. First, rigorously re-evaluate your experimental setup for any potential sources of moisture, including glassware drying, solvent purity, and inert atmosphere integrity.[19] You can also run a control reaction where you intentionally add a small, stoichiometric amount of water to see if it reproduces the failed result or generates the expected hydrolysis products (benzyl alcohol). Analytical techniques like ¹H NMR, ¹⁹F NMR, or GC-MS can be used to analyze the crude reaction mixture for the presence of benzyl alcohol.[22]

Q5: What is the emergency procedure if I am exposed to a reaction mixture containing benzyl fluoride?

A5: Assume that hydrofluoric acid is present. All exposures are a medical emergency.[14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, then apply calcium gluconate gel.[2][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a continuous flow of water for at least 15 minutes and seek immediate medical attention.[20]

  • Inhalation: Move to fresh air immediately and seek medical attention.[20]

  • Always have an HF-specific first aid kit, including calcium gluconate gel, readily available when working with benzyl fluoride.[2]

Experimental Protocols

Protocol 1: Establishing an Inert Atmosphere in Reaction Glassware

This protocol details the standard procedure for ensuring a reaction is carried out under anhydrous and oxygen-free conditions.

Materials:

  • Round-bottom flask with a sidearm (Schlenk flask) or a standard round-bottom flask

  • Rubber septa

  • Source of inert gas (nitrogen or argon) with a bubbler

  • Heat gun or Bunsen burner

  • Vacuum line (optional, for Schlenk line setup)

Procedure:

  • Drying the Glassware: Assemble the reaction flask and any other necessary glassware (e.g., condenser, addition funnel). Heat the assembled glassware under vacuum using a heat gun or by flame-drying with a Bunsen burner.[4] This removes adsorbed water from the glass surfaces.

  • Cooling Under Inert Gas: Allow the glassware to cool to room temperature under a positive pressure of inert gas.[23] This is achieved by introducing a stream of nitrogen or argon into the flask. A needle connected to the gas line can be inserted through a septum, with a second "exit" needle to allow air to be displaced.[10]

  • Maintaining Positive Pressure: Once cooled, remove the exit needle. The inert gas line should be connected to a bubbler to maintain a slight positive pressure throughout the experiment, preventing air from entering the flask.

Diagram: Inert Atmosphere Setup

G InertGasSource Inert Gas Source (N₂ or Ar) Bubbler Bubbler (Mineral Oil) InertGasSource->Bubbler Positive Pressure NeedleIn Inlet Needle Bubbler->NeedleIn Positive Pressure ReactionFlask Reaction Flask Septum NeedleOut Outlet Needle (for flushing) ReactionFlask:port->NeedleOut NeedleIn->ReactionFlask:port

Caption: A simple setup for maintaining an inert atmosphere in a reaction flask.

Protocol 2: Transfer of Anhydrous Solvents and Liquid Reagents

This protocol describes the use of a syringe to transfer moisture-sensitive liquids without exposing them to the atmosphere.

Materials:

  • Dry, gas-tight syringe

  • Long needle

  • Anhydrous solvent in a Sure/Seal™ bottle or a flask under inert gas

  • Reaction flask under inert atmosphere

Procedure:

  • Prepare the Syringe: Dry the syringe and needle in an oven and cool in a desiccator.

  • Flush the Syringe: Purge the syringe with inert gas by drawing a volume of gas from the headspace of a flask under inert atmosphere and expelling it.[10] Repeat this process 3-5 times.

  • Withdraw the Liquid: Insert the needle through the septum of the solvent bottle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of liquid into the syringe.

  • Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles.

  • Create an Inert Gas Buffer: With the needle still in the solvent bottle, move the tip into the headspace and withdraw a small volume (e.g., 0.2 mL) of inert gas.[10] This "buffer" prevents any air from entering the syringe during transfer and from being introduced into the reaction flask.

  • Transfer to Reaction Flask: Swiftly insert the needle through the septum of the reaction flask and deliver the liquid, followed by the inert gas buffer.

  • Clean the Syringe: Immediately quench the residual reagent in the syringe by drawing up a suitable solvent, and then clean the syringe thoroughly.[3]

References

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Swain, C. G., & Spalding, R. E. T. (1960). III. Mechanism of Acid Catalysis of the Hydrolysis of Benzyl Fluoride. Journal of the American Chemical Society, 82(23), 6104–6107. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Various Authors. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Hydrofluoric Acid - Safe Operating Procedure. Retrieved from [Link]

  • University of Wollongong. (2024, July 6). Hydrofluoric Acid Management Guidelines. Retrieved from [Link]

  • Various Authors. (2021, August 8). How to create inert atmosphere? ResearchGate. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides. Thieme.
  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Safe Handling, Storage and Disposal of Hydrofluoric Acid. Retrieved from [Link]

  • Princeton University. (n.d.). Hydrofluoric Acid. Office of Environmental Health and Safety. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrofluoric Acid Safe Handling Guidelines LS-G002. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

  • Various Authors. (n.d.). Spontaneous decomposition of benzyl fluorides in glass vessels reported.... ResearchGate. Retrieved from [Link]

  • Gonzalez, J. M., et al. (2008). Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society, 130(44), 14480–14481. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • University of the West Indies. (n.d.). Drying Agents - Removing water from organic solvents. Retrieved from [Link]

  • Olah, G. A., & Kuhn, S. J. (1961). Benzoyl fluoride. Organic Syntheses, 41, 6. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Using drying agents. Retrieved from [Link]

  • Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chemistry World. (2020, April 23). Taking benzyl fluorides beyond game changing reports. Retrieved from [Link]

  • CN102134175A - Preparation method of benzyl fluorine organic compound. (n.d.). Google Patents.
  • Wikipedia. (n.d.). Benzyl fluoride. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Spectrum Analysis: A Guide to the Structural Elucidation of 4-Bromo-3-methylbenzyl fluoride

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-methylbenzyl fluoride. Designed for researchers, chemists, and drug development professionals, this document moves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-methylbenzyl fluoride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report. It offers a comparative framework, contrasting the target molecule with structurally similar analogues to provide a deeper understanding of how subtle molecular changes are reflected in their NMR spectra. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

The Diagnostic Power of 1H NMR for Fluorinated Aromatics

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For compounds like 4-Bromo-3-methylbenzyl fluoride, 1H NMR is particularly powerful. It not only allows for the mapping of the proton environment but also provides crucial information about through-bond interactions between protons and the fluorine-19 (¹⁹F) nucleus. The ¹⁹F nucleus is 100% abundant and has a spin of I=1/2, just like a proton, leading to distinct and predictable splitting patterns (J-coupling) that are invaluable for confirming the presence and proximity of the benzylic fluoride moiety.

This guide will dissect the 1H NMR spectrum of 4-Bromo-3-methylbenzyl fluoride, explain the rationale behind each peak assignment, and compare it with non-fluorinated and differently substituted analogues to highlight the diagnostic spectral signatures.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A reliable analysis is predicated on a high-quality spectrum. The following protocol outlines the standard procedure for acquiring the 1H NMR spectrum of 4-Bromo-3-methylbenzyl fluoride.

Workflow for 1H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of 4-Bromo-3-methylbenzyl fluoride prep2 Dissolve in ~0.7 mL of CDCl3 (or other deuterated solvent) prep1->prep2 prep3 Add internal standard if needed (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock, Tune, and Shim the instrument acq1->acq2 acq3 Set acquisition parameters (e.g., 16 scans, 5s relaxation delay) acq2->acq3 acq4 Acquire Free Induction Decay (FID) data acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate spectrum to residual solvent peak (CDCl3: 7.26 ppm) proc2->proc3 proc4 Integrate signals and analyze coupling patterns proc3->proc4 proc5 Assign peaks and report data proc4->proc5

Caption: Standard workflow from sample preparation to final data analysis for 1H NMR spectroscopy.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Bromo-3-methylbenzyl fluoride.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good dissolving power for many organic compounds and its well-defined residual solvent peak at 7.26 ppm, which serves as a convenient internal reference.

    • Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to avoid contamination from extraneous signals.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the instrument on the deuterium signal from the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Tune and shim the probe to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay (D1) of at least 5 seconds. This allows all protons, especially those with longer relaxation times, to return to equilibrium between pulses, ensuring accurate signal integration.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm.

    • Integrate the area under each signal. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

    • Analyze the multiplicity (splitting pattern) and measure the coupling constants (J-values) for each signal.

Spectral Analysis of 4-Bromo-3-methylbenzyl fluoride

The structure of 4-Bromo-3-methylbenzyl fluoride dictates a specific and predictable 1H NMR spectrum. The key features arise from the aromatic protons, the benzylic (CH₂) protons, and the methyl (CH₃) protons, with the fluorine atom introducing a characteristic coupling.

Predicted Peak Assignments and Coupling

The following table summarizes the expected signals for 4-Bromo-3-methylbenzyl fluoride.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
A ~7.50d1HJ(H,H) ≈ 8.2 HzAr-H (H6)
B ~7.20dd1HJ(H,H) ≈ 8.2 Hz, J(H,H) ≈ 2.0 HzAr-H (H5)
C ~7.15d1HJ(H,H) ≈ 2.0 HzAr-H (H2)
D ~5.30d2H²J(H,F) ≈ 48.0 HzCH ₂F
E ~2.40s3H-CH

Note: Chemical shifts are predictive and can vary slightly based on solvent and concentration.

Interpretation of Spectral Features
  • Aromatic Region (7.0-7.6 ppm): The three aromatic protons are chemically non-equivalent and give rise to three distinct signals.

    • H6 (Signal A): This proton is ortho to the bromine atom and meta to the methyl group. It is split only by the adjacent H5, appearing as a doublet.

    • H5 (Signal B): This proton is coupled to both H6 (ortho-coupling, ~8.2 Hz) and H2 (meta-coupling, ~2.0 Hz), resulting in a doublet of doublets.

    • H2 (Signal C): This proton is only coupled to H5 via a weaker meta-coupling, appearing as a narrow doublet.

  • Benzylic Protons (Signal D, ~5.30 ppm): This is a key diagnostic signal. The two protons on the carbon attached to the fluorine atom are shifted significantly downfield due to the electronegativity of fluorine. Crucially, they are coupled to the ¹⁹F nucleus, splitting the signal into a sharp doublet with a large geminal coupling constant (²JHF) of approximately 48 Hz. This large coupling is a hallmark of a -CH₂F group.

  • Methyl Protons (Signal E, ~2.40 ppm): The three protons of the methyl group are equivalent and are not coupled to any nearby protons, thus they appear as a sharp singlet.

Spin-Spin Coupling Diagram

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling interactions in 4-Bromo-3-methylbenzyl fluoride.

Comparative Spectral Analysis

To fully appreciate the diagnostic features in the spectrum of 4-Bromo-3-methylbenzyl fluoride, it is instructive to compare it with related compounds. The table below contrasts its predicted data with that of three analogues.

CompoundBenzylic (CH₂) SignalAromatic Signals (δ, ppm)Other Signals (δ, ppm)Key Differentiator
4-Bromo-3-methylbenzyl fluoride (Target) ~5.30 (d, ²J ≈ 48 Hz) ~7.50 (d), ~7.20 (dd), ~7.15 (d)~2.40 (s, CH₃)Characteristic H-F doublet and complex aromatic pattern.
Benzyl Fluoride ~5.35 (d, ²J ≈ 48 Hz)~7.35 (m, 5H)-H-F doublet present, but aromatic region is a simple multiplet.
4-Bromobenzyl Bromide ~4.45 (s)~7.45 (d, 2H), ~7.20 (d, 2H)-Benzylic signal is a singlet (no F) and shifted upfield. Symmetrical A₂B₂ aromatic pattern.
3-Methylbenzyl Alcohol ~4.60 (s)~7.20-7.00 (m, 4H)~2.35 (s, CH₃), ~1.70 (br s, OH)Benzylic signal is a singlet (no F) and an exchangeable OH proton is present.
Analysis of Structural Effects:
  • Effect of Fluorine: The most dramatic difference is the benzylic proton signal. In the fluorinated compounds, it appears as a large doublet (~5.3 ppm, J ≈ 48 Hz). In the non-fluorinated analogues (bromide and alcohol), this signal is a singlet and appears at a higher field (upfield, ~4.4-4.6 ppm), as fluorine is more electronegative than bromine or oxygen in this context, providing a stronger deshielding effect.

  • Effect of Aromatic Substitution: The substitution pattern on the aromatic ring dictates the complexity of the signals between ~7.0 and 7.6 ppm.

    • Our target molecule, with three different substituents, shows three distinct and complex signals (doublet, doublet of doublets, doublet).

    • In contrast, the more symmetrical 4-Bromobenzyl Bromide shows a classic "A₂B₂" pattern of two doublets.

    • Benzyl Fluoride, with no substituents on the ring, shows a less resolved multiplet for all five aromatic protons.

Conclusion

The 1H NMR spectrum of 4-Bromo-3-methylbenzyl fluoride is uniquely defined by a combination of key features: a three-proton aromatic system with distinct ortho and meta couplings, a sharp methyl singlet, and, most diagnostically, a downfield benzylic doublet with a large ~48 Hz coupling constant. This ²J(H,F) coupling is an unambiguous indicator of the -CH₂F moiety. By comparing this spectral fingerprint with those of non-fluorinated or differently substituted analogues, researchers can rapidly confirm the identity and purity of the target compound with a high degree of confidence. This comparative approach not only validates the structure but also deepens the intuitive understanding of structure-spectrum relationships.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. NMR Spectroscopy. [Link]

Comparative

Spectroscopic Profiling of the Benzyl C-F Bond: A Comparative Guide for Structural Elucidation

Executive Summary In modern drug discovery, the strategic incorporation of fluorine is a ubiquitous tactic to modulate pKa, lipophilicity, and metabolic stability. However, distinguishing between fluorinated motifs—speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a ubiquitous tactic to modulate pKa, lipophilicity, and metabolic stability. However, distinguishing between fluorinated motifs—specifically benzylic fluorides (


) versus aryl fluorides  (

) and trifluoromethyl groups (

)—remains a critical analytical challenge.

This guide provides a technical comparison of the infrared (IR) spectral signatures of the C-F bond in benzyl systems against its aromatic and aliphatic counterparts. Unlike standard textbook definitions, this analysis focuses on the practical differentiation of these moieties in complex scaffolds, supported by experimental protocols for handling these often-volatile and reactive intermediates.

Part 1: Comparative Spectral Analysis[1]

The C-F stretching vibration is one of the most intense bands in an IR spectrum due to the high polarity of the bond (large dipole moment change). However, its position is highly sensitive to the hybridization of the carbon atom and the electronic environment.

The "Fingerprint" Differentiator

The table below outlines the diagnostic windows that allow researchers to distinguish a benzylic C-F bond from other common fluorinated pharmacophores.

FeatureBenzyl Fluoride (

)
Aryl Fluoride (

)
Trifluoromethyl (

)
C-F Stretch Frequency 1000 – 1080 cm⁻¹ 1200 – 1260 cm⁻¹ 1300 – 1360 cm⁻¹ (Asym)1100 – 1200 cm⁻¹ (Sym)
Bond Type

Carbon – Fluorine

Carbon – Fluorine

Carbon – Fluorine (Geminal)
Intensity Strong, often broadStrong, sharpVery Strong, often broad/split
Key Interfering Bands C-O stretch (ethers/alcohols)C-N stretch (amines)C-C aromatic skeletal vibrationsSulfones (

), Sulfonamides
Electronic Effect Inductive withdrawal; Hyperconjugation with ringResonance donation into ringStrong inductive withdrawal
Mechanistic Insight: Why the Shift?
  • Benzyl Systems (Lower Wavenumber): The benzylic C-F bond is a single bond attached to an

    
     carbon. While the fluorine is electronegative, the bond order is strictly 1.0. The proximity to the aromatic ring (
    
    
    
    ) induces a slight stiffening compared to purely aliphatic chains, but it lacks the double-bond character found in aryl fluorides. Consequently, it absorbs in the 1000–1080 cm⁻¹ region, often overlapping with C-O stretches.
  • Aryl Systems (Higher Wavenumber): In fluorobenzene derivatives, the lone pair on fluorine can donate into the

    
    -system of the ring (resonance), imparting partial double-bond character to the C-F bond. This increases the force constant (
    
    
    
    ), shifting the absorption to higher energy (1200–1260 cm⁻¹ ).
Visualization: Spectral Assignment Logic

The following diagram illustrates the decision logic for assigning C-F peaks in a fluorinated benzyl scaffold.

CF_Assignment Start Unknown Fluorinated Sample Region1 Check 1300-1360 cm⁻¹ Start->Region1 Region2 Check 1200-1260 cm⁻¹ Region1->Region2 Absent CF3_Result CF3 Group Present (Look for symmetric band ~1150) Region1->CF3_Result Strong Band Present Region3 Check 1000-1080 cm⁻¹ Region2->Region3 Absent ArF_Result Aryl Fluoride (Ar-F) (Sharp, Strong) Region2->ArF_Result Strong Band Present Region3->Start No F-Bands (Check NMR) BnF_Result Benzyl Fluoride (Bn-F) (Verify absence of C-O) Region3->BnF_Result Strong Band Present

Figure 1: Hierarchical logic flow for distinguishing fluorinated moieties based on IR absorption frequency.

Part 2: Experimental Protocol & Validation

Analyzing benzyl fluorides requires specific handling due to their unique chemical stability profile. Unlike aryl fluorides, which are chemically inert, benzyl fluorides are potential alkylating agents and can hydrolyze to release Hydrogen Fluoride (HF) in the presence of moisture.

Protocol: High-Fidelity ATR-FTIR Acquisition

Objective: Obtain a quantitative-quality spectrum of a benzyl fluoride intermediate while mitigating hydrolysis and evaporation.

Equipment:

  • FTIR Spectrometer with DTGS or MCT detector.

  • ATR Accessory: Diamond or ZnSe crystal (Germanium is acceptable but has lower penetration depth). Note: Avoid KRS-5 crystals if the sample is potentially acidic/hydrolyzing.

Step-by-Step Methodology:

  • System Preparation (Self-Validating Step):

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air).

    • Validation: Ensure the background energy curve is smooth with no peaks at 2350 cm⁻¹ (

      
      ) or 3400 cm⁻¹ (
      
      
      
      ).
  • Sample Application:

    • For Liquids (Most Benzyl Fluorides): Apply 10-20 µL of neat liquid directly to the crystal center. Cover immediately with the volatile cover/clamp to prevent evaporation of the sample or absorption of atmospheric moisture.

    • For Solids: Place ~5 mg of solid. Apply high pressure using the anvil to ensure intimate contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving hyperfine splitting).

    • Scans: 16 (Routine) to 64 (High S/N).

    • Range: 4000 – 600 cm⁻¹.

  • Post-Run Cleaning (Critical Safety Step):

    • Benzyl fluorides can hydrolyze to form HF and Benzyl Alcohol.[1]

    • Wipe the crystal immediately with a tissue soaked in 10% aqueous Sodium Bicarbonate (

      
      )  to neutralize any trace HF.
      
    • Follow with water, then isopropanol.

Expert Insight: The "Fluorous Effect"

Recent studies indicate that C-F stretching bands in benzyl and alkyl systems exhibit significant broadening and intensity changes when solvated in non-polar "fluorous" environments compared to neat liquids. If analyzing a solution (e.g., in


 or Hexane), expect the C-F band at 1000-1080 cm⁻¹ to broaden significantly compared to the neat film spectrum.

Part 3: Workflow Visualization

The following diagram details the experimental decision-making process, emphasizing safety and data integrity when handling these reactive intermediates.

Exp_Protocol Sample Benzyl Fluoride Sample Check_State Physical State? Sample->Check_State Liquid Liquid (Volatile) Check_State->Liquid Solid Solid Check_State->Solid ATR_Liq ATR (Diamond) Use Volatile Cover Liquid->ATR_Liq Prevent Evap ATR_Sol ATR (Diamond) High Pressure Clamp Solid->ATR_Sol Ensure Contact Acquire Acquire Spectrum (4 cm⁻¹, 32 Scans) ATR_Liq->Acquire ATR_Sol->Acquire Validation Check 1000-1080 cm⁻¹ Confirm Strong C-F Acquire->Validation Safety Safety Wash: 10% NaHCO₃ Validation->Safety Post-Run

Figure 2: Operational workflow for safe and accurate FTIR analysis of benzyl fluorides.

References

  • National Institute of Standards and Technology (NIST). Benzoyl fluoride Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from: [Link]

  • Beilstein Journal of Organic Chemistry. Stereochemical outcomes of C–F activation reactions of benzyl fluoride. 2018, 14, 106–113.[2] Retrieved from: [Link][3]

  • Spectroscopy Online. Halogenated Organic Compounds and Their Infrared Spectra. September 01, 2023.[4] Retrieved from: [Link]

  • National Institutes of Health (NIH) - PubChem. Benzyl fluoride | C7H7F | CID 9591. Retrieved from: [Link]

Sources

Validation

HPLC retention time reference for 4-Bromo-3-methylbenzyl fluoride

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 4-Bromo-3-methylbenzyl fluoride: A Comparative Study of Stationary Phases Authored by a Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 4-Bromo-3-methylbenzyl fluoride: A Comparative Study of Stationary Phases

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 4-Bromo-3-methylbenzyl fluoride. As a crucial intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents, the ability to accurately and reliably determine its purity and profile is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.

The analysis of halogenated and fluorinated aromatic compounds such as 4-Bromo-3-methylbenzyl fluoride by reversed-phase HPLC presents unique challenges. The interplay of hydrophobicity, polarity, and subtle electronic effects introduced by the halogen substituents necessitates a careful and informed approach to method development. This guide will explore the rationale behind experimental choices, focusing on a comparative analysis of two common reversed-phase stationary phases: the traditional C18 (octadecylsilane) and the more specialized Pentafluorophenyl (PFP).

The objective is to equip the reader with the foundational knowledge and practical guidance required to establish a robust and selective HPLC method for 4-Bromo-3-methylbenzyl fluoride and related compounds. We will delve into the theoretical underpinnings of retention mechanisms and provide detailed, self-validating experimental protocols.

Understanding the Analyte: 4-Bromo-3-methylbenzyl fluoride

4-Bromo-3-methylbenzyl fluoride is a non-polar, aromatic compound. Its structure, featuring a bromine atom, a methyl group, and a fluoromethyl group on a benzene ring, dictates its chromatographic behavior. The presence of the electronegative fluorine and bromine atoms, along with the aromatic ring, allows for multiple modes of interaction with the stationary phase, including hydrophobic, dipole-dipole, and π-π interactions.

The Critical Role of the Stationary Phase: A Comparative Analysis

The choice of stationary phase is the most influential factor in achieving the desired selectivity in HPLC.[1] In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar.[1]

The Industry Standard: C18 (Octadecylsilane)

C18 columns are the most widely used in reversed-phase HPLC due to their strong hydrophobic retention of a broad range of non-polar to moderately polar compounds.[2] The primary retention mechanism on a C18 phase is hydrophobic (van der Waals) interactions between the long alkyl chains of the stationary phase and the non-polar regions of the analyte.

A Specialized Alternative: Pentafluorophenyl (PFP)

PFP stationary phases offer a unique and often complementary selectivity to C18 phases, particularly for halogenated and aromatic compounds.[2][3] The pentafluorophenyl group provides multiple retention mechanisms:

  • Hydrophobic Interactions: Similar to C18, but generally to a lesser extent.

  • π-π Interactions: The electron-rich aromatic ring of the analyte can interact with the electron-deficient fluorinated ring of the stationary phase.

  • Dipole-Dipole Interactions: The polarizable nature of the C-F and C-Br bonds can lead to dipole interactions.

  • Shape Selectivity: The rigid structure of the PFP ligand can allow for separation based on the three-dimensional shape of the analytes.[3]

This multi-modal retention mechanism makes PFP columns an excellent choice for separating isomers and compounds with subtle structural differences.[2][3]

Experimental Design: A Head-to-Head Comparison

To illustrate the practical differences in performance, we will outline a comparative study using a standard C18 column and a PFP column for the analysis of a hypothetical sample containing 4-Bromo-3-methylbenzyl fluoride and a potential structurally similar impurity, 4-Bromo-2-methylbenzyl fluoride.

Proposed Experimental Workflow

workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_c18 Method 1: C18 Column cluster_pfp Method 2: PFP Column cluster_data Data Analysis Sample Prepare 1 mg/mL Sample in Acetonitrile Inject Inject 5 µL Sample->Inject MobileA Mobile Phase A: 0.1% Formic Acid in Water MobileA->Inject MobileB Mobile Phase B: 0.1% Formic Acid in Acetonitrile MobileB->Inject C18_Col C18 Column (e.g., 4.6 x 150 mm, 5 µm) Inject->C18_Col Run Gradient PFP_Col PFP Column (e.g., 4.6 x 150 mm, 5 µm) Inject->PFP_Col Run Gradient Detect UV Detection at 254 nm C18_Col->Detect PFP_Col->Detect Compare Compare Retention Times & Resolution Detect->Compare

Caption: Experimental workflow for the comparative HPLC analysis of 4-Bromo-3-methylbenzyl fluoride.

Detailed Experimental Protocols

Protocol 1: Analysis using a C18 Column

  • Column: Standard C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[4][5]

  • Detector: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 1 mg/mL of 4-Bromo-3-methylbenzyl fluoride in Acetonitrile

Protocol 2: Analysis using a PFP Column

  • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Acetonitrile

  • Gradient: (Same as Protocol 1 for direct comparison)

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[4][5]

  • Detector: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 1 mg/mL of 4-Bromo-3-methylbenzyl fluoride in Acetonitrile

Anticipated Results and Discussion

The following table presents hypothetical, yet scientifically plausible, retention time data based on the known retention mechanisms of C18 and PFP stationary phases.

CompoundC18 Retention Time (min)PFP Retention Time (min)
4-Bromo-2-methylbenzyl fluoride (Impurity)10.211.5
4-Bromo-3-methylbenzyl fluoride (Analyte)10.512.8
Interpretation of Results
  • C18 Column: On the C18 column, the separation is primarily driven by hydrophobicity. The two isomers, having the same molecular formula and very similar polarity, are expected to have very close retention times, potentially co-eluting or showing poor resolution. The slight difference in retention would be due to minor differences in the overall molecular hydrophobicity.

  • PFP Column: The PFP column is anticipated to provide significantly better resolution between the two isomers. The increased retention for both compounds compared to C18 is likely due to the additional π-π and dipole-dipole interactions.[2] More importantly, the unique electronic and steric environment of the PFP phase can better differentiate the subtle structural differences between the 2-methyl and 3-methyl isomers, leading to a greater separation in their retention times.

Mobile Phase Optimization

While acetonitrile is a common and effective organic modifier, methanol can also be used and may offer different selectivity. Methanol is a protic solvent and can engage in hydrogen bonding, which can alter its interactions with the analyte and stationary phase compared to the aprotic acetonitrile.[6] For ionizable compounds, controlling the pH of the mobile phase is critical to ensure consistent retention times.[7][8] Although 4-Bromo-3-methylbenzyl fluoride is not readily ionizable, the use of a buffered mobile phase (e.g., with formic acid) is good practice to maintain a consistent ionic strength and pH, which contributes to method robustness.

Alternative Analytical Approaches

While HPLC is a powerful tool, it is important to consider alternative and complementary techniques. Gas chromatography (GC) is another viable method for the analysis of volatile and semi-volatile compounds like 4-Bromo-3-methylbenzyl fluoride.[9] For trace-level analysis, especially for potential genotoxic impurities, derivatization followed by HPLC-UV or GC-MS can be employed to enhance sensitivity and specificity.[10]

Conclusion

There is no single "correct" retention time for 4-Bromo-3-methylbenzyl fluoride; it is entirely dependent on the specific analytical method employed. This guide has demonstrated that while a standard C18 column can be used, a PFP column is likely to offer superior selectivity and resolution for this compound and its closely related isomers. The multi-modal retention mechanism of the PFP phase makes it particularly well-suited for the analysis of complex halogenated aromatic compounds.

For researchers developing a new analytical method for 4-Bromo-3-methylbenzyl fluoride, we recommend screening both C18 and PFP columns to determine the optimal stationary phase for their specific separation needs. Further optimization of the mobile phase composition and gradient profile can then be performed to achieve the desired resolution and run time. By understanding the underlying principles of chromatographic separation and making informed choices about the stationary and mobile phases, a robust, reliable, and scientifically sound HPLC method can be developed and validated.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available from: [Link]

  • Retention Behaviour of Higher Fluorinated Polycyclic Aromatic Hydrocarbons in Reversed-Phase Liquid Chromatography | Request PDF - ResearchGate. Available from: [Link]

    • ANALYTICAL METHODS. Available from: [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC - PubMed Central. Available from: [Link]

  • Factors Impacting Chromatography Retention Time - Separation Science. Available from: [Link]

  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - ResearchGate. Available from: [Link]

  • Mechanisms of retention in HPLC. Available from: [Link]

  • Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed. Available from: [Link]

  • Shimadzu Retention Time Fluctuations - Part 1. Available from: [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Available from: [Link]

  • Determination of Fluoride in Water by Reversed-Phase High-Performance Liquid Chromatography using F --La 3+-Alizarin Complexone Ternary Complex - ResearchGate. Available from: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. Available from: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations - MAC-MOD Analytical. Available from: [Link]

  • 4-BROMO-3-METHYLBENZYL FLUORIDE 1G - PC502888-1G - Dabos. Available from: [Link]

  • Product Class 6: Benzylic Fluorides. Available from: [Link]

  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE - Revue Roumaine de Chimie -. Available from: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza. Available from: [Link]

  • Determination of bromide, chloride, fluoride, nitrate and sulphate by ion chromatography: comparisons of - HESS. Available from: [Link]

  • NEW METHODS FOR HALOGENATION OF [F-18]-FLUORINATED BENZYL DERIVATIVES | Request PDF - ResearchGate. Available from: [Link]

Sources

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